molecular formula C15H13F6N3O2S B3041875 4-[4,6-Bis(2,2,2-trifluoroethoxy)pyrimidin-2-yl)methylthio]aniline CAS No. 400007-74-1

4-[4,6-Bis(2,2,2-trifluoroethoxy)pyrimidin-2-yl)methylthio]aniline

Cat. No.: B3041875
CAS No.: 400007-74-1
M. Wt: 413.3 g/mol
InChI Key: LBNXFHOBZLWVJQ-UHFFFAOYSA-N
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Description

4-[4,6-Bis(2,2,2-trifluoroethoxy)pyrimidin-2-yl)methylthio]aniline is a complex organic compound characterized by its unique structure, which includes trifluoroethoxy groups attached to a pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4,6-Bis(2,2,2-trifluoroethoxy)pyrimidin-2-yl)methylthio]aniline typically involves multiple steps, starting with the preparation of the pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[4,6-Bis(2,2,2-trifluoroethoxy)pyrimidin-2-yl)methylthio]aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

4-[4,6-Bis(2,2,2-trifluoroethoxy)pyrimidin-2-yl)methylthio]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4,6-Bis(2,2,2-trifluoroethoxy)pyrimidin-2-yl)methylthio]aniline involves its interaction with specific molecular targets and pathways. The trifluoroethoxy groups enhance its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4,6-Bis(2,2,2-trifluoroethoxy)pyrimidin-2-yl)methylthio]aniline is unique due to its specific combination of trifluoroethoxy groups and a pyrimidine core, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Biological Activity

4-[4,6-Bis(2,2,2-trifluoroethoxy)pyrimidin-2-yl)methylthio]aniline is a complex organic compound characterized by its unique trifluoroethoxy and pyrimidine functionalities. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and enzyme inhibition.

Chemical Structure and Properties

  • Molecular Formula : C15H13F6N3O2S
  • Molar Mass : 413.34 g/mol
  • CAS Number : 400007-74-1
  • Hazard Symbols : Xi (Irritant)

The structure features a pyrimidine ring substituted with trifluoroethoxy groups and a methylthio linkage to an aniline moiety. The trifluoromethyl groups enhance lipophilicity, potentially improving the compound's bioavailability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular signaling pathways. The trifluoroethoxy groups may influence the compound's binding affinity to target proteins, while the aniline structure can facilitate interactions with various enzymes and receptors.

Anticancer Properties

Research indicates that derivatives of compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance:

  • HeLa Cells : The compound demonstrated notable cytotoxic effects with IC50 values in the low micromolar range.
  • A549 Cells : Similar activity was observed, indicating potential use in lung cancer therapy.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes critical for tumor growth and survival. Notably, studies have shown that it interacts with tubulin, leading to inhibition of microtubule polymerization:

CompoundCell LineIC50 (μM)Mechanism
This compoundHeLa~1.0Tubulin polymerization inhibition
This compoundA549~1.02Tubulin polymerization inhibition

Case Studies

  • In Vitro Studies : A study assessing the antiproliferative effects of various derivatives found that compounds with similar structural motifs exhibited IC50 values ranging from 0.75 to 10 μM against HeLa and A549 cells. The mechanism involved G2/M phase cell cycle arrest and induction of apoptosis through mitochondrial pathways.
  • Zebrafish Model : In vivo studies using zebrafish embryos demonstrated that the compound significantly inhibited tumor growth when administered at therapeutic doses.

Properties

IUPAC Name

4-[[4,6-bis(2,2,2-trifluoroethoxy)pyrimidin-2-yl]methylsulfanyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F6N3O2S/c16-14(17,18)7-25-12-5-13(26-8-15(19,20)21)24-11(23-12)6-27-10-3-1-9(22)2-4-10/h1-5H,6-8,22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBNXFHOBZLWVJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)SCC2=NC(=CC(=N2)OCC(F)(F)F)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F6N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[4,6-Bis(2,2,2-trifluoroethoxy)pyrimidin-2-yl)methylthio]aniline
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.